N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide is a compound that features a benzofuran ring, a hydroxypropyl group, and an ethoxybenzamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its unique structure, holds potential for various scientific and industrial applications.
Mechanism of Action
Target of Action
Benzofuran compounds, which n-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
It is known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have been shown to have dramatic anticancer activities .
Action Environment
It is known that changes in lifestyle and environmental factors have emerged as leading causes of death in both developing and developed countries .
Biochemical Analysis
Biochemical Properties
For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .
Cellular Effects
Molecular Mechanism
Some benzofuran derivatives have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a reaction with an appropriate epoxide, such as propylene oxide, under acidic or basic conditions.
Formation of Ethoxybenzamide: The ethoxybenzamide moiety can be synthesized by reacting 2-ethoxybenzoic acid with an appropriate amine under dehydrative conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the benzofuran ring or the ethoxybenzamide moiety, potentially leading to the formation of dihydrobenzofuran derivatives or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrobenzofuran derivatives or amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the benzofuran ring.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a benzofuran ring, known for its antimicrobial and anticancer properties.
2-Ethoxybenzoic Acid: A precursor for the synthesis of ethoxybenzamide derivatives, used in various organic reactions.
Hydroxypropyl Benzofuran: A compound with a hydroxypropyl group attached to a benzofuran ring, investigated for its biological activities.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide is unique due to its combination of a benzofuran ring, hydroxypropyl group, and ethoxybenzamide moiety.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-17-11-7-5-9-15(17)19(22)21-13-20(2,23)18-12-14-8-4-6-10-16(14)25-18/h4-12,23H,3,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVHNILKJVIRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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